molecular formula C13H16BNO2 B14913345 2-Ethynyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

2-Ethynyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B14913345
M. Wt: 229.08 g/mol
InChI Key: HLVHGZZMMRTYFD-UHFFFAOYSA-N
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Description

2-Ethynyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a chemical compound that belongs to the class of boronic acid derivatives It is characterized by the presence of a pyridine ring substituted with an ethynyl group and a dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethynyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the coupling of an ethynyl group with a pyridine derivative. One common method is the Sonogashira coupling reaction, which involves the reaction of an ethynylboronic acid pinacol ester with a halogenated pyridine under palladium-catalyzed conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a copper co-catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Ethynyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Ethynyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the development of fluorescent probes and sensors.

    Medicine: Investigated for its potential use in drug discovery and development.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-Ethynyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves its ability to form stable complexes with various molecular targets. The boronic acid moiety can interact with diols and other nucleophiles, facilitating the formation of covalent bonds. This property is exploited in various applications, including catalysis and molecular recognition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethynyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both the ethynyl and dioxaborolane groups allows for diverse chemical transformations and applications that are not possible with other similar compounds .

Properties

Molecular Formula

C13H16BNO2

Molecular Weight

229.08 g/mol

IUPAC Name

2-ethynyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

InChI

InChI=1S/C13H16BNO2/c1-6-11-10(8-7-9-15-11)14-16-12(2,3)13(4,5)17-14/h1,7-9H,2-5H3

InChI Key

HLVHGZZMMRTYFD-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)C#C

Origin of Product

United States

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